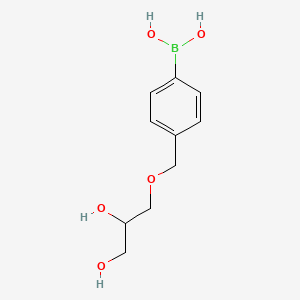
(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2,3-dihydroxypropoxy methyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and other applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable dihydroxypropoxy methylating agent. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high functional group tolerance . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted phenylboronic acid derivatives.
科学的研究の応用
(4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain active site serine or threonine residues, such as proteases and kinases . The boronic acid group interacts with the hydroxyl groups of the target enzyme, forming a stable complex that inhibits enzyme activity.
類似化合物との比較
- (4-Methoxyphenyl)boronic acid
- (4-Methoxycarbonylphenyl)boronic acid
- (4-(Methylthio)phenyl)boronic acid
Comparison: (4-((2,3-Dihydroxypropoxy)methyl)phenyl)boronic acid is unique due to the presence of the 2,3-dihydroxypropoxy methyl group, which enhances its solubility and reactivity compared to other phenylboronic acids. This structural feature allows for more versatile applications in both organic synthesis and biological research.
特性
CAS番号 |
839705-15-6 |
|---|---|
分子式 |
C10H15BO5 |
分子量 |
226.04 g/mol |
IUPAC名 |
[4-(2,3-dihydroxypropoxymethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO5/c12-5-10(13)7-16-6-8-1-3-9(4-2-8)11(14)15/h1-4,10,12-15H,5-7H2 |
InChIキー |
MYAWYACAERMAJT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)COCC(CO)O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)
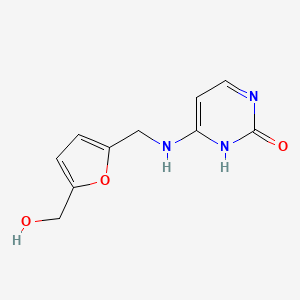

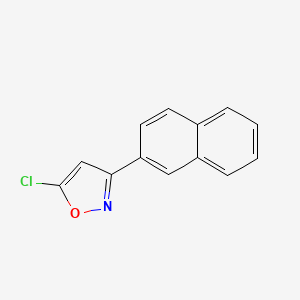
![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
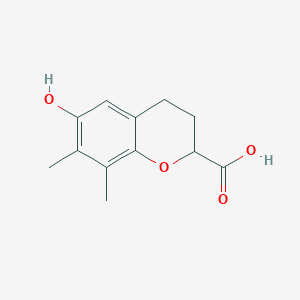
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
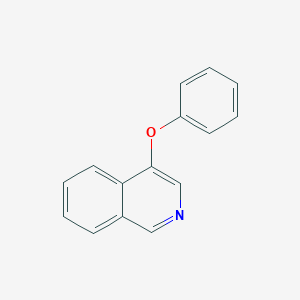
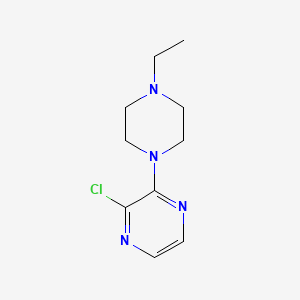

![cis-2-(2,2,2-Trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B15067521.png)

![3,5-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15067533.png)

